molecular formula C12H24N2O2 B14071827 Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Cat. No.: B14071827
M. Wt: 228.33 g/mol
InChI Key: BGPALDULXGNAOL-UHFFFAOYSA-N
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Description

4-(2-Boc-aminoethyl)piperidine is a heterocyclic compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminoethyl side chain. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Boc-aminoethyl)piperidine typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of the aminoethyl group. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production of 4-(2-Boc-aminoethyl)piperidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Boc-aminoethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: N-oxides of 4-(2-Boc-aminoethyl)piperidine

    Reduction: 4-(2-aminoethyl)piperidine

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-(2-Boc-aminoethyl)piperidine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutics.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Boc-aminoethyl)piperidine involves its interaction with various molecular targets, depending on the specific application. In drug development, the compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

4-(2-Boc-aminoethyl)piperidine can be compared with other piperidine derivatives, such as:

  • 1-Boc-3,5-dimethyl-piperazine
  • 1-Boc-4-iodo-piperidine
  • 2-(4-Boc-1-piperazinyl)benzamidoxime

These compounds share the Boc protecting group but differ in their substitution patterns and functional groups. The uniqueness of 4-(2-Boc-aminoethyl)piperidine lies in its specific aminoethyl side chain, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-amino-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h9-10,14H,4-8,13H2,1-3H3

InChI Key

BGPALDULXGNAOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCNCC1)N

Origin of Product

United States

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